N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of structural motifs This compound includes a tetrahydroisoquinoline core, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the thiophene ring: This step often involves cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with a suitable halide.
Attachment of the trifluoromethyl-substituted phenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions, where the trifluoromethylbenzene is introduced to the intermediate compound.
Final assembly: The final step involves the formation of the ethanediamide linkage, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The thiophene ring and the trifluoromethyl-substituted phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with various molecular targets. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, while the thiophene and trifluoromethyl groups can modulate its binding affinity and specificity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the thiophene and trifluoromethyl groups.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the tetrahydroisoquinoline and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl-substituted phenyl group but lacks the tetrahydroisoquinoline and thiophene rings.
Uniqueness
The uniqueness of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide lies in its combination of structural motifs, which confer a diverse range of chemical reactivity and potential applications. The presence of the tetrahydroisoquinoline core, thiophene ring, and trifluoromethyl-substituted phenyl group makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2S/c25-24(26,27)19-6-3-7-20(12-19)29-23(32)22(31)28-13-21(18-9-11-33-15-18)30-10-8-16-4-1-2-5-17(16)14-30/h1-7,9,11-12,15,21H,8,10,13-14H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSXMOKIJYVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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